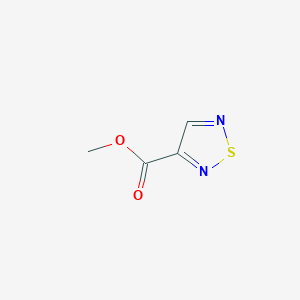

Methyl 1,2,5-thiadiazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,5-thiadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRGQPAPKBSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Methyl 1,2,5-thiadiazole-3-carboxylate

<An In-depth Technical Guide to Methyl 1,2,5-Thiadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The 1,2,5-thiadiazole ring system is a key structural motif in various pharmacologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of Methyl 1,2,5-thiadiazole-3-carboxylate, offering insights into its synthesis, reactivity, and potential applications for professionals in drug discovery and development.

The unique arrangement of sulfur and nitrogen atoms within the thiadiazole ring imparts distinct electronic properties that influence the molecule's reactivity and biological interactions.[4][5] Understanding these fundamental characteristics is crucial for the rational design of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

The structural integrity and biological activity of any compound are fundamentally dictated by its physical and chemical properties. This section outlines the key physicochemical parameters of Methyl 1,2,5-thiadiazole-3-carboxylate.

Table 1: Physicochemical Properties of Methyl 1,2,5-thiadiazole-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C4H4N2O2S | [6] |

| Molecular Weight | 144.15 g/mol | [6][7] |

| Appearance | Powder | [7] |

| Melting Point | 169-173 °C (decomposes) | [7] |

| CAS Number | 35293-35-1 | [8][9][10] |

Structural Elucidation and Spectroscopic Analysis

A thorough understanding of a molecule's structure is paramount for predicting its reactivity and interactions. Spectroscopic techniques provide the necessary insights for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of hydrogen atoms directly attached to the 1,2,5-thiadiazole ring in this compound, the ¹H NMR spectrum is primarily defined by the methyl ester group. A characteristic singlet is expected for the methyl protons.

-

¹³C NMR: The carbon atoms within the 1,2,5-thiadiazole ring typically resonate in the range of 130-160 ppm.[11] The carbonyl carbon of the ester group will appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 1,2,5-thiadiazole-3-carboxylate will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C=O stretching of the ester group.

-

C-O stretching of the ester group.

-

Vibrations associated with the C=N and N-S bonds of the thiadiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of Methyl 1,2,5-thiadiazole-3-carboxylate will show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can provide valuable information about the molecule's stability and the connectivity of its atoms.[12]

Chemical Reactivity and Synthetic Pathways

The 1,2,5-thiadiazole ring is known for its high degree of aromaticity, which contributes to its thermal stability.[13][14] However, the ring can undergo cleavage under certain reductive or oxidative conditions.[14] The presence of the methyl ester group provides an additional site for chemical modification.

Key Reactions

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then be used in further synthetic transformations, such as amide bond formation.

-

Reduction: The ester group can be reduced to an alcohol. The thiadiazole ring itself can be cleaved under more powerful reducing conditions.[14]

-

Reactions at the Ring: The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized to form a nonaromatic thiadiazole-1-oxide.[13][14]

Synthetic Approach: A Conceptual Workflow

The synthesis of 1,2,5-thiadiazole derivatives often involves the cyclization of a 1,2-diamine with a sulfur-containing reagent.[13] A common approach for constructing the 1,2,5-thiadiazole ring is through the reaction of a diamine with thionyl chloride.[13]

Caption: Conceptual workflow for the synthesis of Methyl 1,2,5-thiadiazole-3-carboxylate.

Applications in Drug Discovery and Development

Thiadiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][15][16][17][18] The 1,2,5-thiadiazole nucleus, in particular, is a component of several known drugs and compounds under investigation.[2]

The structural and electronic features of Methyl 1,2,5-thiadiazole-3-carboxylate make it an attractive starting point for the synthesis of novel drug candidates. The ester functionality can be readily converted to amides, hydrazides, or other functional groups to explore structure-activity relationships.[19]

Illustrative Reaction Scheme for Derivatization

The following diagram illustrates potential derivatization pathways for Methyl 1,2,5-thiadiazole-3-carboxylate, highlighting its utility as a versatile building block in medicinal chemistry.

Caption: Potential derivatization pathways for drug discovery applications.

Conclusion

Methyl 1,2,5-thiadiazole-3-carboxylate is a valuable heterocyclic compound with well-defined physical and chemical properties. Its stable aromatic core, coupled with a reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers significant potential as a scaffold for the design and synthesis of novel therapeutic agents. A thorough understanding of its reactivity and spectroscopic characteristics is essential for its effective utilization in research and development endeavors.

References

-

Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Retrieved from [Link]

-

MDPI. (2021-08-11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2,5-Thiadiazoles | Request PDF. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-METHYL-2-PHENYLPROPYLMAGNESIUM CHLORIDE CAS#: 35293-35-7. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Retrieved from [Link]

-

MDPI. (2021-06-21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

PMC. (2023-11-12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PMC. (2024-04-24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

Journal of Education for Pure Science. (2023-02-14). Chemical properties of thiadiazole compounds. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

-

academia.edu. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... Retrieved from [Link]

-

ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

-

MDPI. (2021-08-11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles | Request PDF. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Methylmagnesium bromide 3.0M diethyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chemical properties of thiadiazole compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | C4H4N2O2S | CID 23145596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-メチル-1,2,3-チアジアゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. CAS RN undefined | Fisher Scientific [fishersci.com]

- 10. 2-Methyl-2-phenylpropylmagnesium chloride 0.5M diethyl ether 35293-35-7 [sigmaaldrich.com]

- 11. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid [myskinrecipes.com]

- 19. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]

An In-Depth Technical Guide to the Stability and Reactivity of the 1,2,5-Thiadiazole Nucleus

Foreword: The Understated Versatility of a Privileged Scaffold

To the dedicated researcher in medicinal chemistry or materials science, the term "privileged scaffold" evokes a sense of familiarity and potential. These are the molecular frameworks that appear time and again in successful drugs and high-performance materials. The 1,2,5-thiadiazole nucleus is a quintessential example of such a scaffold.[1][2] Its unique electronic structure imparts a remarkable balance of high stability and predictable, tunable reactivity. This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of why the 1,2,5-thiadiazole core behaves as it does. By grasping the causality behind its stability and the logic of its reaction pathways, scientists can more effectively harness its potential in designing next-generation molecules. This document serves as both a foundational reference and a practical handbook for professionals engaged in the art and science of molecular design.

The Foundational Pillar: Stability of the 1,2,5-Thiadiazole Core

The utility of any chemical scaffold begins with its stability. The 1,2,5-thiadiazole ring is a robust, five-membered heterocycle that owes its resilience to its distinct aromatic character. This intrinsic stability is not merely academic; it is the reason this moiety can be carried through multi-step syntheses and persist in demanding biological or material applications.

Aromaticity and Thermal Resilience

The 1,2,5-thiadiazole ring is a planar, aromatic system.[3] Theoretical studies using Density Functional Theory (DFT) have quantified this, indicating that 1,2,5-thiadiazole possesses a higher degree of aromaticity than even common heterocycles like pyrrole or thiophene.[4][5] This significant aromatic stabilization is the primary contributor to its notable thermal stability. The parent, unsubstituted 1,2,5-thiadiazole is stable up to 220°C, a property that allows for a wide range of reaction conditions.[4]

Chemical Inertness and Electronic Properties

The electronic nature of the ring dictates its general chemical stability. The two electronegative nitrogen atoms create a π-deficient system, pulling electron density away from the carbon atoms. This has several key consequences:

-

Low Basicity: The nitrogen lone pairs are heavily involved in the aromatic system, resulting in very low basicity (pKa of -4.9 for the parent molecule).[6] This makes reactions that rely on nitrogen basicity, such as N-alkylation, very difficult to achieve without highly reactive alkylating agents.[4]

-

Resistance to Electrophilic Attack: The electron-deficient nature of the ring carbons makes them inherently resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation are generally not feasible on the unsubstituted ring.[4][7]

-

Stability to Mild Reagents: The ring system is generally stable towards a wide array of mild oxidizing and reducing agents, allowing for selective transformations on peripheral functional groups without compromising the core structure.[4]

It is important to note, however, that this stability is not absolute. Certain substituted derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo slow photochemical degradation, leading to ring fragmentation into benzonitrile and sulfur.[4][6]

| Property | Value | Significance |

| Molecular Formula | C₂H₂N₂S | Parent nucleus structure |

| Molar Mass | 86.11 g/mol | Foundational physical constant |

| Melting Point | -50.1 °C[6] | Defines solid-liquid phase transition |

| Boiling Point | 94 °C[6] | Defines liquid-gas phase transition |

| pKa | -4.9[6] | Indicates very weak basicity |

| ¹H NMR (δ) | 8.61 ppm[4] | Chemical shift for ring protons |

| ¹³C NMR (δ) | 151.6 ppm[4] | Chemical shift for ring carbons |

| UV Absorption (λmax) | 253 nm (in Methanol)[4] | Characteristic electronic transition |

| Aromaticity Index (Bird, IA) | 84 (Benzene = 100)[4] | Quantifies high aromatic character |

Table 1. Key Physical and Spectroscopic Properties of the Parent 1,2,5-Thiadiazole.

A Guide to Chemical Reactivity: Harnessing the Core's Potential

The true synthetic value of the 1,2,5-thiadiazole nucleus lies in its predictable reactivity. While the core itself is stable, it possesses specific sites that can be targeted for functionalization under the right conditions. Understanding these pathways is crucial for its application in synthesis.

Figure 1. A conceptual map illustrating the primary modes of reactivity for the 1,2,5-thiadiazole nucleus.

Oxidation at the Sulfur Atom: A Gateway to New Reactivity

While the nitrogen atoms are unreactive, the sulfur atom is susceptible to oxidation. This reaction is fundamentally important because it converts the aromatic, stable core into a non-aromatic, highly reactive species.[4][6] Mild oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) or oxiranes readily oxidize the sulfur to form 1,2,5-thiadiazole 1-oxides and, under more forcing conditions, 1,1-dioxides.[4]

The resulting 1,1-dioxides are particularly useful. The loss of aromaticity makes the C=N double bonds highly vulnerable to nucleophilic addition.[8][9] Furthermore, these dioxides can undergo thermal decomposition, extruding sulfur dioxide (SO₂) to yield dinitriles, providing a unique synthetic pathway.[8][9]

-

Dissolution: Dissolve the starting 1,2,5-thiadiazole derivative (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Add m-CPBA (approx. 1.1 eq for the 1-oxide, or >2.2 eq for the 1,1-dioxide) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2. A typical experimental workflow for the oxidation of a 1,2,5-thiadiazole derivative.

Nucleophilic Substitution and Ring Opening

The electron-deficient nature of the ring carbons makes them prime targets for nucleophilic attack, especially when a good leaving group is present. Halogenated 1,2,5-thiadiazoles are exceptionally useful substrates that readily undergo nucleophilic aromatic substitution (SₙAr) with a variety of nucleophiles.[4]

However, in the absence of a good leaving group on a carbon atom, strong nucleophiles such as organolithium or Grignard reagents will preferentially attack the electrophilic sulfur atom.[4] This mode of attack does not lead to substitution but rather to a complete cleavage of the N-S bond, resulting in the formation of a 1,2-diimine intermediate. This dichotomy in reactivity is a critical consideration in synthetic planning.

Figure 3. Competing pathways for nucleophilic attack on a substituted 1,2,5-thiadiazole.

Reductive Ring Cleavage: A Masked 1,2-Diamine

One of the most elegant synthetic applications of the 1,2,5-thiadiazole core is its use as a stable precursor to 1,2-diamines. While the ring is resistant to mild reducing agents, more powerful reagents can achieve a reductive cleavage of the N-S bonds, coupled with desulfurization.[4] This transformation is synthetically valuable, as 1,2-diamines are critical building blocks for many other heterocyclic systems. The thiadiazole can be considered a "masked" or "protected" form of a 1,2-diamine, stable to a variety of conditions under which the free diamine would be reactive.

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (typically 4-6 eq).

-

Solvent: Add anhydrous methanol as the solvent.

-

Substrate Addition: Dissolve the 1,2,5-thiadiazole derivative (1.0 eq) in a small amount of anhydrous methanol and add it dropwise to the stirring suspension of magnesium.

-

Reaction: The reaction is often exothermic. It may be necessary to cool the flask in an ice bath initially. After the initial reaction subsides, allow it to stir at room temperature.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS. The reaction can take several hours to reach completion.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of water. Filter the resulting magnesium salt slurry through a pad of Celite.

-

Extraction & Purification: Concentrate the filtrate to remove methanol. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated to yield the crude 1,2-diamine, which can be further purified if necessary.

Figure 4. Step-by-step workflow for the reductive ring cleavage of a 1,2,5-thiadiazole to a 1,2-diamine.

Conclusion and Strategic Outlook

The 1,2,5-thiadiazole nucleus presents a compelling case study in chemical design. It is a scaffold defined by a duality of robust, aromatic stability and highly specific, predictable reactivity. This combination is what makes it so valuable to the drug development professional and materials scientist. The core's inherent stability ensures its integrity during complex synthetic routes, while its well-defined reaction pathways—oxidation at sulfur, nucleophilic substitution at halogenated carbons, and reductive ring cleavage—provide a versatile toolkit for molecular elaboration. By understanding these principles not just as a list of reactions, but as the logical outcomes of the ring's electronic structure, researchers are empowered to use the 1,2,5-thiadiazole nucleus with precision and creativity, unlocking its full potential as a truly privileged scaffold.

References

-

Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787. 1

-

Guarneri, M., et al. (n.d.). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco; Edizione Scientifica. 10

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. 4

-

Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873.

-

Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. 11

-

ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.

-

Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. 2

-

Weinstock, L. M. (1969). Process for preparing 1,2,5-thiadiazoles. U.S. Patent No. 3,440,246.

-

Various Authors. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. OUCI.

-

Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. National Institutes of Health.

-

Wikipedia. (n.d.). Thiadiazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-thiadiazoles.

-

Caram, J. A., et al. (2001). Reactions of 1,2,5‐thiadiazole 1,1‐dioxide derivatives with nitrogenated nucleophiles. Part 1—Addition of amines and amides to 3,4‐diphenyl‐1,2,5‐thiadiazole 1,1‐dioxide. Journal of Physical Organic Chemistry.

-

Merschaert, A., et al. (n.d.). The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate.

-

Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. ResearchGate.

-

Alkorta, I., et al. (2001). A Theoretical Study on the Aromaticity of Thiadiazoles and Related Compounds. ResearchGate.

-

Bhati, S., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 112, 117876.

-

Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]

The Architecture of Discovery: A Technical Guide to Novel Thiadiazole Compounds

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Evaluation

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The enduring quest for novel therapeutic agents has consistently led researchers to the versatile scaffold of heterocyclic compounds. Among these, the thiadiazole nucleus, a five-membered aromatic ring containing sulfur and two nitrogen atoms, stands out for its remarkable chemical tractability and diverse pharmacological profile.[1][2][3] This guide is crafted for the hands-on researcher, the inquisitive scientist, and the drug development professional, offering a deep dive into the practical and theoretical considerations of discovering and developing novel thiadiazole-based compounds. We will move beyond mere protocols, delving into the rationale behind experimental choices to foster a deeper understanding of the discovery process.

Section 1: The Thiadiazole Core - A Privileged Scaffold in Medicinal Chemistry

Thiadiazole and its derivatives are fundamental building blocks in the creation of new drugs.[3] The unique electronic and structural characteristics of the thiadiazole ring allow for extensive functionalization, making it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1] The inherent aromaticity of the ring system contributes to its in vivo stability, a crucial property for any potential drug candidate.[4][5]

There are four isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][3] While all have been investigated, the 1,3,4-thiadiazole isomer has garnered the most significant attention in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives.[2][4][6] These activities span a wide therapeutic spectrum, including:

-

Antimicrobial: Exhibiting activity against bacteria, fungi, and even some viruses.[1][6]

-

Anticancer: Demonstrating efficacy against various cancer cell lines through mechanisms like enzyme inhibition and induction of apoptosis.[5][7][8]

-

Anti-inflammatory: Showing promise in modulating inflammatory pathways.[6]

-

Enzyme Inhibition: Acting as potent inhibitors of various enzymes, a key strategy in modern drug design.[9][10]

The subsequent sections of this guide will focus predominantly on the 1,3,4-thiadiazole scaffold, given its prominent role in contemporary drug discovery.

Section 2: Strategic Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of the 1,3,4-thiadiazole ring is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Pathways

The cyclization of thiosemicarbazide derivatives is a cornerstone of 1,3,4-thiadiazole synthesis.[11] This method is efficient and allows for the introduction of diverse substituents.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazide

-

Reactant Preparation: Dissolve the chosen aromatic acid and thiosemicarbazide in a suitable solvent.

-

Cyclization: Add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), to the reaction mixture.[4][6] The choice of agent can influence reaction time and yield.

-

Reflux: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2,5-disubstituted-1,3,4-thiadiazole.[12]

Causality in Experimental Choice: The use of strong dehydrating agents like H₂SO₄ or POCl₃ is crucial for facilitating the intramolecular cyclization by removing the elements of water. The acidic environment also protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of the thiosemicarbazide.

Diagram 1: General Synthetic Scheme for 1,3,4-Thiadiazoles

Caption: Synthetic pathway for 2-amino-5-substituted-1,3,4-thiadiazoles.

Advanced and Greener Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency and sustainability. Microwave-assisted synthesis and green chemistry principles are increasingly being applied to the synthesis of thiadiazole derivatives, offering advantages such as reduced reaction times, higher yields, and minimized environmental impact.[1]

Section 3: Rigorous Characterization of Novel Compounds

The unambiguous determination of the chemical structure of a newly synthesized compound is a cornerstone of scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

Protocol 2: Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional groups. Look for the disappearance of the C=O stretching vibration from the starting carboxylic acid and the appearance of C=N and C-S stretching vibrations characteristic of the thiadiazole ring.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The disappearance of the -NH₂ and -NH protons of thiosemicarbazide and the appearance of aromatic protons at specific chemical shifts confirm the formation of the ring.[13][14]

-

¹³C NMR: Reveals the number and types of carbon atoms. The characteristic chemical shifts of the two carbons within the 1,3,4-thiadiazole ring are typically observed in the range of 158-165 ppm.[15]

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target thiadiazole derivative.[14][16]

Self-Validating System: The data from these techniques should be cross-correlated. For instance, the molecular formula derived from mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra.

Table 1: Spectroscopic Data for a Representative 1,3,4-Thiadiazole Derivative

| Technique | Observed Data | Interpretation |

| FT-IR (cm⁻¹) | 3253 (N-H), 1610 (C=N), 660 (C-S) | Presence of amine, imine, and carbon-sulfur bonds.[16] |

| ¹H NMR (δ, ppm) | 10.70 (s, 1H, NH), 8.08-7.05 (m, Ar-H) | Confirms the presence of the N-H proton and aromatic protons.[16] |

| ¹³C NMR (δ, ppm) | 165.29, 156.32 (Thiadiazole C), 138.12-121.27 (Aromatic C) | Indicates the presence of the two distinct carbons of the thiadiazole ring and aromatic carbons.[13] |

| ESI-MS (m/z) | 322.2 [M+H]⁺ | Corresponds to the expected molecular weight of the compound.[16] |

Section 4: Unveiling Biological Activity - In Vitro Evaluation

With a confirmed structure, the next critical step is to assess the biological activity of the novel thiadiazole compounds. In vitro assays are the primary tools for this initial screening.

Anticancer Activity Evaluation

A common starting point for anticancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.[7][17]

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the synthesized thiadiazole derivatives.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.[7]

Diagram 2: Workflow for In Vitro Anticancer Screening

Caption: High-throughput screening workflow for anticancer activity.

Enzyme Inhibition Assays

Many thiadiazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[9]

Protocol 4: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, inhibitor (thiadiazole compound), and reference inhibitor in an appropriate buffer.[9]

-

Assay Setup: In a 96-well plate, add the buffer, enzyme, and various concentrations of the thiadiazole compound.

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Add the substrate to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction using a suitable stop solution.

-

Detection: Measure the product formation using a spectrophotometer or fluorometer.

-

IC₅₀ Calculation: Determine the IC₅₀ value of the inhibitor.

Table 2: Representative Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

| Thiadiazole A | VEGFR-2 | 0.024 | Sorafenib | 0.041[18] |

| Thiadiazole B | EGFR | 0.08 | Erlotinib | - |

| Thiadiazole C | α-glucosidase | 1.10 | Acarbose | 11.50[19] |

Section 5: Delving Deeper - Elucidating the Mechanism of Action

Identifying a biologically active compound is only the beginning. Understanding its mechanism of action is crucial for further development.

Cell Cycle Analysis

Anticancer agents often induce cell cycle arrest. Flow cytometry is a powerful technique to investigate this.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the thiadiazole compound at its IC₅₀ concentration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

An accumulation of cells in a particular phase suggests that the compound interferes with the cell cycle at that checkpoint.[18]

Apoptosis Assays

Inducing apoptosis (programmed cell death) is a desirable characteristic of many anticancer drugs.

Protocol 6: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the thiadiazole compound.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[18]

Diagram 3: Investigating the Anticancer Mechanism of Action

Caption: A multi-faceted approach to elucidating the mechanism of action.

Section 6: The Path Forward - From Bench to Potential Breakthrough

The discovery of a novel thiadiazole compound with promising in vitro activity is a significant milestone. The journey from this point, however, is long and requires a multidisciplinary approach. Further steps include:

-

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

-

Pharmacokinetic Profiling (ADMET): Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.[5]

-

Lead Optimization: Synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

The discovery of novel thiadiazole compounds is a dynamic and rewarding field of research. By combining strategic synthesis, rigorous characterization, and comprehensive biological evaluation, scientists can unlock the therapeutic potential of this versatile heterocyclic scaffold. This guide has provided a framework for this process, emphasizing the importance of understanding the "why" behind the "how." It is this deeper understanding that transforms routine experimentation into insightful discovery, paving the way for the development of the next generation of life-saving medicines.

References

- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - pharmedicopublishers.com.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.

- Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ.

- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate.

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI.

- Biological Activities of Thiadiazole Derivatives: A Review.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - Turkish Journal of Pharmaceutical Sciences.

- Synthesis, characterization, and in vitro evaluation of thiadiazol-2-ylimino ethenone derivatives.

- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC.

- In vitro enzyme inhibition assay protocol using thiadiazole-based compounds - Benchchem.

- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies.

- Thiadiazole inhibitors: a patent review - PubMed.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing.

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - Frontiers.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC.

- Thiadiazole derivatives as anticancer agents - PMC - NIH.

- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/ COX‐2 Inhibitors with Anticancer and Anti-inflammatory.

- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC.

- A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppressi - Semantic Scholar.

- Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI.

Sources

- 1. pharmedicopublishers.com [pharmedicopublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiadiazole inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

- 13. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijirt.org [ijirt.org]

- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 16. brieflands.com [brieflands.com]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Amination of Methyl 1,2,5-Thiadiazole-3-carboxylate to Form Amides

Introduction: The Strategic Importance of 1,2,5-Thiadiazole-3-Carboxamides in Modern Drug Discovery

The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and unique electronic properties that facilitate critical interactions with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potential applications as muscarinic agonists for neurological disorders and as kinase inhibitors in oncology.[3][4] The conversion of methyl 1,2,5-thiadiazole-3-carboxylate to its corresponding amides represents a pivotal synthetic step, unlocking access to a vast chemical space of novel therapeutic candidates. The amide bond, a cornerstone of peptide and protein structure, imparts hydrogen bonding capabilities and conformational rigidity, which are essential for molecular recognition and potent biological activity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the efficient synthesis of 1,2,5-thiadiazole-3-carboxamides from methyl 1,2,5-thiadiazole-3-carboxylate. We will explore the underlying chemical principles, from classical thermal aminolysis to modern catalytic approaches, offering field-proven insights to navigate the synthetic challenges associated with this electron-deficient heterocyclic system.

Core Principles: Understanding the Amination of an Electron-Deficient Heterocyclic Ester

The conversion of an ester to an amide is fundamentally a nucleophilic acyl substitution reaction. The reaction proceeds via a tetrahedral intermediate formed by the attack of an amine nucleophile on the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate expels the methoxide leaving group to yield the thermodynamically more stable amide.

However, the direct reaction of a methyl ester with an amine, known as aminolysis, is often a slow process requiring high temperatures. This is due to the relatively poor leaving group ability of the methoxide anion (CH₃O⁻) compared to the incoming amine nucleophile. The 1,2,5-thiadiazole ring, being a potent electron-withdrawing group, exacerbates this challenge by deactivating the carbonyl group towards nucleophilic attack, although it also stabilizes the resulting tetrahedral intermediate.

To overcome these kinetic barriers, several strategies have been developed, ranging from uncatalyzed thermal methods to sophisticated catalytic systems that enhance the electrophilicity of the ester or the nucleophilicity of the amine.

Visualization of the General Reaction Pathway

The following diagram illustrates the general transformation discussed in this guide.

Caption: General workflow for the amidation of methyl 1,2,5-thiadiazole-3-carboxylate.

Experimental Protocols and Methodologies

This section details three distinct, validated approaches for the amination of methyl 1,2,5-thiadiazole-3-carboxylate. The choice of method will depend on the amine's nucleophilicity, steric hindrance, and the desired scale of the reaction.

Protocol 1: Classical Thermal Aminolysis

This method is the most straightforward and is suitable for simple, unhindered primary and secondary amines. The reaction is typically performed neat or in a high-boiling point solvent to achieve the necessary temperatures for the reaction to proceed at a reasonable rate.

Causality: The high temperature provides the necessary activation energy to overcome the kinetic barrier of methoxide elimination from the tetrahedral intermediate. The use of a sealed vessel is crucial when using volatile amines to maintain a sufficient concentration in the reaction mixture.

Experimental Workflow:

Caption: Workflow for the thermal amidation protocol.

Step-by-Step Protocol:

-

To a thick-walled pressure vessel equipped with a magnetic stir bar, add methyl 1,2,5-thiadiazole-3-carboxylate (1.0 eq.).

-

Add the desired primary or secondary amine (2.0-5.0 eq.). Note: A large excess of the amine can serve as the solvent and drive the equilibrium towards the product.

-

If necessary, add a high-boiling point, inert solvent such as xylene or 1,4-dioxane to ensure homogeneity.

-

Seal the vessel tightly.

-

Heat the reaction mixture to 100-140 °C in an oil bath behind a blast shield.

-

Stir the reaction vigorously for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction vessel to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the excess amine and solvent.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,5-thiadiazole-3-carboxamide.

| Parameter | Recommended Condition | Rationale |

| Temperature | 100-140 °C | To overcome the activation energy for methoxide elimination. |

| Amine Stoichiometry | 2.0-5.0 equivalents | To drive the reaction equilibrium towards the amide product. |

| Solvent | Neat or Xylene | High boiling point allows for necessary reaction temperatures. |

| Reaction Time | 12-48 hours | Aminolysis of unactivated esters is typically a slow process. |

Protocol 2: Lewis Acid-Catalyzed Amidation

For less reactive or sterically hindered amines, a Lewis acid catalyst can significantly accelerate the reaction rate by activating the ester carbonyl group. Iron(III) chloride (FeCl₃) is an inexpensive and effective catalyst for this transformation.[5]

Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This allows the reaction to proceed under milder conditions than thermal aminolysis.

Experimental Workflow:

Caption: Workflow for the Lewis acid-catalyzed amidation protocol.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 1,2,5-thiadiazole-3-carboxylate (1.0 eq.) and the desired amine (1.2 eq.).

-

Add an anhydrous, non-coordinating solvent such as toluene or tetrahydrofuran (THF).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (FeCl₃, 0.1 eq.) to the stirred solution.

-

Heat the reaction mixture to 80 °C.

-

Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to yield the pure amide product.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Anhydrous FeCl₃ (10 mol%) | Activates the ester carbonyl, increasing its electrophilicity.[5] |

| Temperature | 80 °C | Milder conditions compared to thermal aminolysis. |

| Amine Stoichiometry | 1.2 equivalents | Near-stoichiometric amounts are sufficient due to catalytic turnover. |

| Atmosphere | Inert (N₂ or Ar) | FeCl₃ is hygroscopic and its catalytic activity can be diminished by moisture. |

Protocol 3: Transition-Metal-Catalyzed Amidation (Nickel-Catalyzed)

Recent advances in catalysis have introduced transition-metal-catalyzed methods for the amidation of unactivated esters, proceeding through a cross-coupling mechanism. Nickel catalysis, in particular, has proven to be robust and versatile.[6]

Causality: The reaction is believed to proceed via oxidative addition of the Ni(0) catalyst into the C(acyl)-O bond of the ester. Subsequent ligand exchange with the amine and reductive elimination yields the amide product and regenerates the active Ni(0) catalyst. This alternative mechanism avoids the formation of a traditional tetrahedral intermediate.

Experimental Workflow:

Caption: Workflow for the Nickel-catalyzed amidation protocol.

Step-by-Step Protocol:

-

Strictly under an inert atmosphere (e.g., in a glovebox): To a vial equipped with a magnetic stir bar, add Ni(cod)₂ (10 mol%), and an N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (20 mol%).

-

Add methyl 1,2,5-thiadiazole-3-carboxylate (1.0 eq.) and the desired amine (1.5 eq.).

-

Add anhydrous, degassed toluene.

-

Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and place it in a preheated oil bath at 110-140 °C.

-

Stir the reaction for 12-24 hours. Monitor by GC-MS or LC-MS by taking aliquots under an inert atmosphere.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the nickel catalyst.

-

Rinse the Celite pad with additional ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the resulting residue by flash column chromatography to obtain the desired amide.

| Parameter | Recommended Condition | Rationale |

| Catalyst System | Ni(cod)₂ (10 mol%) / IPr (20 mol%) | A robust system for the cross-coupling of unactivated methyl esters.[6] |

| Temperature | 110-140 °C | Required for efficient oxidative addition and reductive elimination steps. |

| Atmosphere | Strictly Inert | The Ni(0) catalyst is highly sensitive to air and moisture. |

| Solvent | Anhydrous, Degassed Toluene | A non-coordinating, high-boiling solvent suitable for Ni-catalysis. |

Safety and Handling Precautions

Methyl 1,2,5-thiadiazole-3-carboxylate and its derivatives should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Hazards: Based on data for structurally related thiadiazole carboxylic acids, these compounds may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Avoid contact with skin and eyes, and do not breathe dust.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

The amination of methyl 1,2,5-thiadiazole-3-carboxylate is a critical transformation for the synthesis of novel, biologically active compounds. While classical thermal aminolysis provides a direct route for simple amines, the electron-deficient nature of the thiadiazole ring often necessitates more advanced synthetic strategies. Lewis acid and transition-metal-catalyzed methods offer milder reaction conditions, broader substrate scope, and improved efficiency, making them powerful tools in the modern drug discovery laboratory. The protocols detailed in this guide provide a validated starting point for researchers to successfully synthesize a diverse library of 1,2,5-thiadiazole-3-carboxamides, paving the way for the discovery of next-generation therapeutics.

References

-

Moshapo, T., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(1), 1-36. [Link]

-

Ishihara, K. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. Thesis. [Link]

-

Li, J., et al. (2017). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 60(15), 6543-6557. [Link]

-

Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

-

Szostak, M., et al. (2018). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. [Link]

-

Bakulev, V. A., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85, 2608-2614. [Link]

-

Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal. [Link]

- Marquardt, F. H. (1960).

- Aubert, P., et al. (2020). Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.

-

Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-54. [Link]

-

Han, C., et al. (2012). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 14(15), 3882-3885. [Link]

-

Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 20550-20554. [Link]

-

Ghorbanpour, A., et al. (2013). Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. The Journal of Physical Chemistry C, 117(10), 5005-5012. [Link]

-

Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

-

Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]

-

Bakulev, V. A., et al. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85, 2608-2614. [Link]

-

Walczak, M. A. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4945. [Link]

-

Moyano, A., et al. (2024). Imidazo[2,1-b][3][8]thiadiazoles. SSRN. [Link]

-

Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 20550-20554. [Link]

-

Knochel, P., et al. (2010). Functionalization of the Benzo[c][5][9]thiadiazole Scaffold via Mg-, Zn- and Mn-Intermediates. Synfacts, 2010(10), 1142. [Link]

-

Stoyanov, S., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2008. [Link]

-

Kumar, A., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 1726-1765. [Link]

-

Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. (2024). Chemistry World. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Search Results Page | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

Application Notes and Protocols for the Use of Thiadiazole Esters in the Preparation of Antifungal Agents

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] Pathogenic fungi, particularly Candida and Aspergillus species, are significant causes of morbidity and mortality, especially in immunocompromised populations.[1] The existing antifungal armamentarium is limited, and resistance to mainstay therapies, such as the azoles, is on the rise.[2] This critical landscape necessitates the exploration of novel chemical scaffolds that can yield potent and selective antifungal agents.

The 1,3,4-thiadiazole ring system has garnered substantial interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] As a bioisostere of the triazole and imidazole moieties found in clinically successful azole antifungals, the thiadiazole scaffold is a rational starting point for the design of new enzyme inhibitors.[1] This guide provides a detailed technical overview, field-proven insights, and validated protocols for the synthesis and evaluation of thiadiazole esters as a promising class of antifungal agents.

Pillar 1: Mechanism of Action - Targeting Fungal Membrane Integrity

The primary mechanism of action for many antifungal thiadiazole derivatives mirrors that of the widely used azole drugs: the inhibition of ergosterol biosynthesis.[1][5] Ergosterol is an essential lipid, analogous to cholesterol in mammals, that governs the fluidity, permeability, and structural integrity of the fungal cell membrane.

The key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the oxidative removal of a methyl group from lanosterol.[2] Thiadiazole derivatives are proposed to inhibit this enzyme, leading to two critical downstream effects:

-

Depletion of Ergosterol: The lack of mature ergosterol disrupts the proper formation and function of the fungal cell membrane.

-

Accumulation of Toxic Intermediates: The buildup of lanosterol and other methylated sterol precursors alters membrane properties and is cytotoxic to the fungal cell.[5]

This disruption ultimately leads to increased membrane permeability, leakage of essential cellular contents, and cessation of fungal growth (fungistatic) or cell death (fungicidal).[5] While CYP51 inhibition is a primary target, some studies suggest that certain thiadiazole derivatives may also exert their effects by disrupting cell wall biogenesis or inducing oxidative stress.[6][7]

Caption: General synthetic workflow for preparing antifungal thiadiazole esters.

Protocol: Synthesis of a 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-yl Ester Derivative

This protocol is adapted from a demonstrated synthetic route for producing 1,3,4-thiadiazole derivatives with potent antifungal activity. [1] Rationale: This three-step synthesis is a robust and well-documented method. The initial reaction forms a key thiosemicarbazide intermediate. The subsequent cyclization using carbon disulfide under basic conditions is an efficient way to construct the 1,3,4-thiadiazole-2-thiol core. [2]The final step involves an S-alkylation reaction with a substituted 2-bromoacetophenone, which introduces the ester-like linkage and allows for structural diversity to probe structure-activity relationships. [1] Materials:

-

4-chlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Substituted 2-bromoacetophenone derivatives

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide (Intermediate 1)

-

In a round-bottom flask placed in an ice bath, dissolve 4-chlorophenyl isothiocyanate (10 mmol) in ethanol (50 mL).

-

Slowly add hydrazine hydrate (10 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction completion using TLC.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield Intermediate 1.

Step 2: Synthesis of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol (Intermediate 2)

-

Suspend Intermediate 1 (8 mmol) in ethanol (40 mL) in a round-bottom flask.

-

Add a solution of NaOH (8 mmol) in water (5 mL).

-

Add carbon disulfide (CS₂) (10 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

-

After cooling to room temperature, acidify the mixture to pH 5-6 with dilute HCl.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain Intermediate 2.

Step 3: Synthesis of the Final Thiadiazole Ester Derivative (Target Compound)

-

Dissolve Intermediate 2 (5 mmol) in acetone (30 mL) in a round-bottom flask.

-

Add the desired 2-bromoacetophenone derivative (5 mmol) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel to yield the final thiadiazole ester.

-

Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its structure and purity. [1]

Pillar 3: Antifungal Susceptibility Testing

Evaluating the antifungal potency of newly synthesized compounds is critical. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC). [7][8]The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. [9]

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Protocol: Broth Microdilution Assay for MIC Determination (CLSI M27-A3 Guideline)

Rationale: Adherence to standardized protocols like CLSI M27-A3 is paramount for generating reproducible and comparable data. [7]This method provides a quantitative measure of a compound's activity, allowing for direct comparison with reference drugs and other novel compounds. RPMI-1640 is the standard medium, and a standardized inoculum size ensures consistency across experiments. [8] Materials:

-

Synthesized thiadiazole ester compounds

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Positive control drug (e.g., Fluconazole)

-

0.5 McFarland turbidity standard

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of each thiadiazole ester and the control drug (Fluconazole) in 100% DMSO at a concentration of 100 times the highest desired final concentration.

-

Causality Note: Using a high-concentration stock in DMSO allows for minimal solvent carryover into the final assay wells. The final DMSO concentration should not exceed 1%, as higher levels can inhibit fungal growth. [8]

-

-

Preparation of Microtiter Plates:

-

In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium. This will create a gradient of drug concentrations across the wells.

-

Typically, this involves adding 100 µL of RPMI to all wells except the first column. Add 200 µL of the highest drug concentration to the first well, then serially transfer 100 µL across the plate.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

-

Harvest colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate (except the sterility control). This brings the total volume in each well to 200 µL and halves the drug concentrations to their final test values.

-

Incubate the plates at 35°C for 24 to 48 hours. [9]

-

-

Determination of MIC:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible growth.

-

For azole-like compounds, the endpoint is often defined as the concentration that causes approximately 50% inhibition of growth compared to the drug-free control well (MIC-2). [9]This can be more accurately determined using a plate reader.

-

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the thiadiazole ester structure allows for the elucidation of key structure-activity relationships, guiding the design of more potent analogues.

Key SAR Insights from Literature:

-

Substitution on the Phenyl Ring: The nature and position of substituents on phenyl rings attached to the thiadiazole core significantly impact activity. For example, the presence of halogens (e.g., chloro, fluoro), particularly at the 2- and 4-positions of a phenyl ring, has been shown to enhance antifungal activity against Candida species. [1]* The Thione-Thiol Tautomerism: The thiol intermediate (Intermediate 2 in the protocol) is crucial. Its sulfur atom provides a nucleophilic site for attaching various side chains, including the ester-like moieties, which is a key step in creating a library of diverse compounds for screening. [1][10] Table 1: Representative Antifungal Activity of Thiadiazole Derivatives

| Compound ID | R Group (Substitution) | Fungal Strain | MIC (µg/mL) | Reference |

| 3l | 2,4-dichlorophenyl | C. albicans ATCC 10231 | 5 | [1] |

| 3l | 2,4-dichlorophenyl | C. krusei ATCC 6258 | 10 | [1] |

| 3k | 2,4-difluorophenyl | C. albicans ATCC 10231 | 10 | [1] |

| 6e | 4-nitrophenyl | C. krusei ATCC 6258 | 0.78 | [2] |

| 6k | 3-nitrophenyl | C. parapsilosis ATCC 22019 | 1.56 | [2] |

| C1 | 2,4-dihydroxyphenyl | C. albicans ATCC 10231 | 8-16 | [7] |

| Fluconazole | (Reference Drug) | C. albicans ATCC 10231 | 1-4 | [1][2] |

Note: The presented MIC values are examples from cited literature and may vary based on specific experimental conditions.

Conclusion and Future Directions

Thiadiazole esters represent a highly promising and adaptable scaffold for the development of novel antifungal agents. Their straightforward synthesis allows for extensive chemical modification, and their primary mechanism of action targets a well-validated fungal pathway. The protocols detailed herein provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. Future research should focus on optimizing the scaffold to enhance potency against resistant fungal strains, improve pharmacokinetic properties, and explore potential synergistic combinations with existing antifungal drugs.

References

- Title: Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO Source: EBSCO URL

- Title: Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94 Source: Benchchem URL

-

Title: Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: MDPI URL: [Link]

-

Title: Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation Source: ACS Omega URL: [Link]

-

Title: Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: MDPI URL: [Link]

-

Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases URL: [Link]

-

Title: Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies Source: ResearchGate URL: [Link]

-

Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: PMC - NIH URL: [Link]

-

Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: MDPI URL: [Link]

-

Title: Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies Source: MDPI URL: [Link]

-

Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]

-

Title: In vitro antifungal susceptibility testing Source: PubMed URL: [Link]

-

Title: Review on Biological Activities of 1,3,4-Thiadiazole Derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity Source: Sarcouncil URL: [Link]

-

Title: Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety Source: Bentham Science Publisher URL: [Link]

-

Title: Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies Source: PMC - NIH URL: [Link]

-

Title: SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

-

Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: PMC - NIH URL: [Link]

Sources

- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]